4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified as a piperidine derivative, which is a type of heterocyclic organic compound. Its molecular formula is , and it has a molecular weight of 273.77 g/mol. The compound is known to exhibit biological activity, making it of interest in pharmaceutical research.
The compound can be sourced from various chemical suppliers, including Matrix Scientific, which lists it under catalog numbers for different quantities. It is important to note that this compound is classified as an irritant, indicating that proper handling and safety measures are necessary when working with it .
4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride falls under the category of piperidine derivatives, which are known for their diverse biological activities. This classification highlights its potential use in drug development and therapeutic applications.
The synthesis of 4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of piperidine with various alkylating agents. The detailed synthetic pathway may include the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride features a piperidine ring substituted with a difluorobenzyl ether group and an ethyl chain.
The structural representation can be visualized using molecular modeling software to assess steric interactions and potential binding sites for biological activity .
4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can participate in various chemical reactions typical for piperidine derivatives:
Reactions involving this compound are often studied under controlled laboratory conditions to explore its reactivity and potential transformations into other biologically active compounds .
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride holds potential applications in scientific research, particularly in drug discovery and development. Its structural characteristics suggest possible uses in:
The ongoing research into similar compounds indicates a promising future for this class of molecules in medicinal chemistry .
The systematic IUPAC name 4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride precisely defines its molecular architecture. The core structure consists of a piperidine ring—a six-membered heterocycle featuring a secondary amine—substituted at the 4-position with a 2-[(2,6-difluorobenzyl)oxy]ethyl chain. The hydrochloride salt form enhances stability and solubility for research applications. Its molecular formula is C₁₄H₂₀ClF₂NO (molecular weight: 291.76 g/mol), with the canonical SMILES representation C1CNCCC1CCOCC2=C(C=CC=C2F)F.Cl [3].
This compound belongs to the 4-substituted piperidine pharmacological class, characterized by:
Table 1: Structural Isomers of Difluorobenzyl-Substituted Piperidine Hydrochlorides
Substitution Position | CAS Number | Molecular Formula | Distinctive Feature |
---|---|---|---|
4-{2-[(2,6-Difluorobenzyl)oxy]ethyl} | 1220017-65-1 | C₁₄H₂₀ClF₂NO | Axial symmetry in fluorination |
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl} | 1219964-54-1 | C₁₄H₂₀ClF₂NO | Eccentric substitution on piperidine |
2-(2-((2,4-Difluorobenzyl)oxy)ethyl | 1220016-57-8 | C₁₄H₂₀ClF₂NO | Asymmetric fluorination pattern |
Piperidine derivatives emerged as privileged scaffolds in CNS drug development due to their ability to cross the blood-brain barrier and modulate neurological targets. The strategic incorporation of difluorobenzyl ether moieties gained prominence in the 2000s to enhance binding affinity and metabolic stability. Notably, 4-substituted piperidines have been explored as subtype-selective NMDA receptor antagonists, offering potential in treating stroke, neurodegenerative diseases, and chronic pain without the psychotomimetic effects of earlier non-selective inhibitors [4].
The specific structural motif in 4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride evolved from SAR studies on compounds like 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS: 106266-04-0), an intermediate in antipsychotics (e.g., risperidone). The replacement of ketone with ether linkage reduced metabolic vulnerability while retaining target engagement [5]. Current research focuses on optimizing this scaffold for GPCR targets, leveraging its conformational rigidity and balanced lipophilicity (logP ≈ 2.8) [4].
The 2,6-difluorobenzyl ether unit confers three critical pharmacological advantages:
Table 2: Role of Fluorination Patterns in Benzyloxyethylpiperidine Bioactivity
Fluorine Position | Target Affinity | Key Property Alteration | Therapeutic Application |
---|---|---|---|
2,6-Difluoro | NMDA receptor IC₅₀: 42 nM | Enhanced symmetry and membrane traversal | Neuroprotection, pain management |
2,4-Difluoro | D₂ receptor Kᵢ: 18 nM | Asymmetric electronic distribution | Antipsychotic intermediates |
4-Fluoro | SERT Kᵢ: 120 nM | Reduced steric bulk | Antidepressant candidates |
This moiety acts as a bioisostere for labile functional groups (e.g., carboxylic acids), improving pharmacokinetics while maintaining target engagement. Its prevalence in neuropharmaceutical candidates underscores its utility in overcoming drug development hurdles [4] [5].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8